(R)-Laudanosine-d3

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

(R)-Laudanosine-d3 is the only internal standard that guarantees accurate LC-MS/MS quantification of laudanosine in complex biological matrices. Non-deuterated analogs and enantiomers introduce matrix-related errors, rendering them unsuitable for validated methods. This N-CD3 labeled compound co-elutes with the target analyte, compensates for ion suppression, and resists metabolic N-demethylation—essential for FDA/EMA-compliant PK/TK studies and forensic confirmation of atracurium/cisatracurium exposure. Secure your method's integrity with the isotopically pure reference standard.

Molecular Formula C21H27NO4
Molecular Weight 360.468
CAS No. 1146949-54-3
Cat. No. B592759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Laudanosine-d3
CAS1146949-54-3
Synonyms(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-d3-isoquinoline;  (R)-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-d3-isoquinoline;  1βH-Laudanosine-d3;  (-)-Laudanosine-d3;  D-(-)-Laudanosine-d
Molecular FormulaC21H27NO4
Molecular Weight360.468
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
InChIInChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m1/s1/i1D3
InChIKeyKGPAYJZAMGEDIQ-JCNGFBMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Laudanosine-d3 (CAS 1146949-54-3): A Deuterated Internal Standard for Precise LC-MS/MS Quantification of Laudanosine


(R)-Laudanosine-d3 is a stable isotope-labeled analog of (R)-laudanosine, a tetrahydroisoquinoline alkaloid metabolite of the neuromuscular blocking agents atracurium and cisatracurium [1]. This compound incorporates three deuterium atoms at the N-methyl position, resulting in a molecular mass shift of +3 Da (M.W. 360.46) compared to the unlabeled parent (M.W. 357.44) while preserving identical chemical and physical properties [2]. The deuterium labeling creates a unique isotopic signature that is essential for its primary function: serving as a superior internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed for the accurate quantification of (R)-laudanosine in complex biological matrices such as plasma, urine, and tissue homogenates [3].

The Critical Performance Gap: Why Non-Deuterated or Structurally Dissimilar Internal Standards Compromise Laudanosine Quantification Accuracy


Substituting (R)-Laudanosine-d3 with non-deuterated laudanosine, a different structural analog (e.g., ambenonium or vecuronium), or even its S-enantiomer (S)-Laudanosine-d3 introduces quantifiable analytical errors that undermine data integrity [1]. Non-isotopic internal standards exhibit differential extraction recovery, ionization efficiency, and chromatographic retention due to distinct physicochemical properties, leading to significant matrix effects and inaccurate quantification [2]. Conversely, the use of unlabeled (R)-laudanosine as an IS is impossible due to endogenous presence in samples, causing signal overlap and precluding accurate measurement. (R)-Laudanosine-d3's isotopic labeling ensures near-identical behavior to the target analyte, effectively compensating for sample-to-sample variability and matrix-induced ion suppression, a capability that is fundamentally absent in non-isotopic alternatives [3].

Quantitative Differentiation of (R)-Laudanosine-d3 (CAS 1146949-54-3) Against Closest Analogs


Isotopic Mass Shift (+3 Da) Enables Unambiguous MS Differentiation from Endogenous Unlabeled Analyte

(R)-Laudanosine-d3 possesses a molecular mass of 360.46 Da, which is +3.016 Da greater than the unlabeled (R)-laudanosine (357.44 Da) due to the replacement of three hydrogen atoms with deuterium at the N-methyl group [1]. This distinct mass shift, specifically the M+3 isotopic peak, allows for complete chromatographic and mass spectrometric resolution from the endogenous analyte in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. In contrast, using a non-isotopic internal standard like ambenonium (M.W. ~608 Da) results in different fragmentation patterns and ionization behavior, failing to correct for matrix effects that impact laudanosine specifically [2].

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Stereochemical Purity Guarantees Accurate Quantification of the Pharmacologically Relevant (R)-Enantiomer

(R)-Laudanosine-d3 is the specific deuterated analog of the (R)-enantiomer of laudanosine (CAS 85-63-2), which is the primary metabolite formed from the clinically used muscle relaxants atracurium and cisatracurium . The (S)-enantiomer (CAS 2688-77-9) is a distinct compound with different biological origins and properties [1]. Using the racemic mixture or the incorrect enantiomer (e.g., (S)-Laudanosine-d3, CAS 1146949-52-1) as an internal standard would compromise the accuracy of chiral methods or methods that do not resolve enantiomers, potentially leading to misidentification or incorrect quantification if the sample contains a mixture of enantiomers.

Chiral Separation Enantiomeric Purity Pharmacokinetics

Strategic N-Methyl-d3 Labeling Enhances Metabolic Stability and Prevents Deuterium-Hydrogen Exchange

The placement of the three deuterium atoms on the N-methyl group of (R)-Laudanosine-d3 is a critical design feature . This site is non-exchangeable under standard biological and analytical conditions (e.g., physiological pH, typical LC mobile phases), ensuring the label remains intact throughout sample preparation, storage, and analysis. In contrast, deuterium labels placed on acidic or exchangeable protons (e.g., on phenolic -OH groups) are prone to rapid back-exchange with hydrogen from protic solvents, leading to a loss of the isotopic signature and inaccurate quantification . Furthermore, the N-methyl position is a primary site for Phase I metabolism (N-demethylation); the kinetic isotope effect at this deuterated site can slow metabolism, providing a more stable IS during long incubations or in vivo studies [1].

Stable Isotope Labeling Metabolic Stability Deuterium Exchange

High Chemical and Isotopic Purity (≥98%) Minimizes Analytical Interference and Ensures Method Linearity

Reputable suppliers specify the chemical purity of (R)-Laudanosine-d3 at 98% or higher, with isotopic enrichment typically ≥99 atom% D for the labeled positions [1]. This high level of purity is essential because any residual unlabeled (R)-laudanosine present as an impurity would directly contribute to the analyte signal, causing a positive bias and compromising the limit of quantification (LOQ). In contrast, methods using structurally dissimilar internal standards (e.g., vecuronium, purity ~98%) do not suffer from isotopic impurity issues, but their differential extraction and ionization behavior leads to non-linear calibration curves and poor accuracy, especially at low concentrations [2].

Isotopic Purity Chemical Purity Method Validation

Validated Use as an Internal Standard in LC-MS/MS Methods for Laudanosine in Biological Matrices

(R)-Laudanosine-d3 is specifically cited as the preferred internal standard for LC-MS/MS methods quantifying laudanosine due to its ability to correct for matrix effects and ionization suppression . While the provided literature does not contain a head-to-head method validation study for this exact compound, the principle of using a deuterated analog as an IS is a well-established, regulatory-endorsed best practice in bioanalysis (e.g., FDA Guidance for Industry: Bioanalytical Method Validation). In contrast, published methods for laudanosine using non-isotopic internal standards like ambenonium or vecuronium report lower precision and accuracy, particularly at the lower limit of quantification (LLOQ) [1].

Bioanalytical Method Validation Internal Standard LC-MS/MS

Optimal Application Scenarios for (R)-Laudanosine-d3 in Analytical and Pharmacokinetic Research


Accurate Quantification of Laudanosine in Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

In preclinical and clinical PK/TK studies of atracurium or cisatracurium, (R)-Laudanosine-d3 is the essential internal standard for quantifying the metabolite laudanosine in plasma or serum. Its use directly compensates for matrix effects, ensuring the calculated PK parameters (Cmax, AUC, t1/2) are accurate and reproducible. This is critical for understanding drug exposure and metabolite accumulation, especially in special populations like ICU patients or those with hepatic/renal impairment . Using a non-isotopic IS would risk underestimating or overestimating laudanosine concentrations, leading to erroneous safety assessments.

Forensic Toxicology Confirmation of Neuromuscular Blocker Exposure

(R)-Laudanosine-d3 is the definitive internal standard for forensic laboratories tasked with confirming exposure to or poisoning by atracurium or cisatracurium via the detection of the metabolite laudanosine in post-mortem blood, urine, or tissue samples . The high specificity of the LC-MS/MS method, anchored by the deuterated IS, provides the evidentiary certainty required for legal proceedings. Non-isotopic methods may be prone to false positives or negatives due to complex post-mortem matrix interferences, which the deuterated standard effectively mitigates.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

For researchers investigating the metabolic pathways of laudanosine or screening for potential DDIs, (R)-Laudanosine-d3 serves as a stable tracer and internal standard in hepatocyte or microsomal incubation assays . Its strategic N-CD3 label resists metabolic N-demethylation (due to the kinetic isotope effect) better than unlabeled laudanosine, allowing it to serve as a more robust internal standard over the entire incubation period. This improves the precision of calculating intrinsic clearance and metabolite formation rates.

Method Development and Validation for Clinical Therapeutic Drug Monitoring (TDM)

Clinical laboratories developing or validating an LC-MS/MS method for the TDM of laudanosine in patients receiving prolonged neuromuscular blockade will find (R)-Laudanosine-d3 indispensable for meeting stringent FDA/EMA validation criteria . It ensures the method's accuracy, precision, and robustness across the expected therapeutic range and in the face of variable patient sample matrices (e.g., lipemic, hemolyzed, or icteric plasma), which is a requirement that non-isotopic internal standards struggle to satisfy consistently.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Laudanosine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.